molecular formula C8H7Cl2NO2 B3021792 Ethyl 4,6-dichloropicolinate CAS No. 873450-61-4

Ethyl 4,6-dichloropicolinate

Cat. No.: B3021792
CAS No.: 873450-61-4
M. Wt: 220.05
InChI Key: BKDVLXYPBAYFMR-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloropicolinate (CAS 873450-61-4) is a chlorinated pyridine derivative with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol . Structurally, it consists of a pyridine ring substituted with two chlorine atoms at positions 4 and 6, and an ethyl ester group at position 2. This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and coordination chemistry due to its reactive ester moiety and electron-withdrawing chlorine substituents.

Synthesis: The compound is synthesized via esterification of 4,6-dichloropicolinic acid with ethanol, often through intermediate acyl chlorides. For example, similar methyl esters are prepared by reacting 3,6-dichloropicolinoyl chloride with methanol under controlled conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4,6-dichloropicolinate can be synthesized through various methods. One common synthetic route involves the chlorination of ethyl picolinate. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 4 and 6 positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions to control the reaction kinetics .

Chemical Reactions Analysis

Nucleophilic Substitution

The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution reactions. These reactions involve the displacement of a chlorine atom by a nucleophile, such as an amine, thiol, or alkoxide.

Example: The chlorine atom at the fourth position can be replaced by nucleophiles such as sodium methoxide or ammonia in ethanol.

Hydrolysis

The ester group in ethyl 4,6-dichloropicolinate can undergo hydrolysis under acidic or basic conditions. Hydrolysis cleaves the ester bond, resulting in the formation of 4,6-dichloropicolinic acid and ethanol.

Reaction Conditions: Hydrochloric acid or sodium hydroxide solutions are typically employed.

Reduction

This compound can be reduced to the corresponding alcohol using reducing agents.

Reducing Agents: Lithium aluminum hydride in anhydrous ether can be used.

Reactions with Amines

The reaction of this compound with amines can lead to the displacement of one or both chlorine atoms, depending on the reaction conditions and the nature of the amine.

Formation of Amides

Reacting alkyl 3,6-dichloropicolinates, preferably methyl 3,6-dichloropicolinate, with a nitrogen base in an alcoholic solvent yields an amide of 3,6-dichloropicolinic acid when heated at reflux temperature . Pouring the mixture into water precipitates the amide .

Other reactions

  • Conversion to Nitrile: 3,6-dichloropicolinamide can be converted to 3,6-dichloropicolinonitrile by heating with phosphorus pentoxide . The reaction is carried out at temperatures between 170 to 250°C, and the nitrile is recovered by fractional distillation .

  • Esterification: Ethyl, 3,6-dichloropicolinate can be formed by the reaction of ethanol and 3,6-dichloropicolinic acid .

Use as a Reactant

Ethyl 4,6-Dichloronicotinate acts as a reactant in the preparation of (acylamino)aminonaphthyridinones as novobiocin analogs and Hsp90 inhibitors, their antitumor activities in human breast cancer cell lines, and the effects on aptoptosis and cell cycle advancement of selected compounds .

Scientific Research Applications

Agrochemical Applications

EDCP has been investigated for its potential as a herbicide and insecticide. Its structural similarity to other picolinate derivatives allows it to interact with biological targets effectively.

  • Herbicidal Activity : Research indicates that EDCP exhibits herbicidal properties against various weed species. The compound disrupts metabolic pathways in plants, leading to growth inhibition. A study demonstrated that formulations containing EDCP significantly reduced the biomass of target weeds compared to controls .
  • Insecticidal Properties : EDCP has shown promise as an insecticide, particularly against pests like aphids and beetles. It acts as a chitinase inhibitor, which interferes with the molting process in insects. This mechanism makes it a candidate for developing environmentally friendly insecticides .

Pharmaceutical Applications

In the pharmaceutical sector, EDCP serves as an important intermediate for synthesizing various bioactive compounds.

  • Synthesis of Chitinase Inhibitors : EDCP is utilized in the synthesis of novel chitinase inhibitors that target insect pests. These inhibitors are crucial for developing green insecticides that minimize environmental impact while effectively controlling pest populations .
  • Potential Anti-Cancer Agents : Preliminary studies suggest that derivatives of EDCP may exhibit anti-cancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored, indicating its potential as a lead compound in cancer therapy research .

Nucleophilic Fluorination

A notable application of EDCP is in nucleophilic fluorination reactions. The compound can serve as a substrate for introducing fluorine atoms into organic molecules, which is valuable in medicinal chemistry.

  • Fluorinated Derivatives : The fluorination of EDCP can produce compounds with enhanced pharmacological properties. For instance, fluorinated picolinate derivatives have been linked to improved bioavailability and metabolic stability in drug candidates .

Case Study 1: Herbicidal Efficacy

A field trial conducted on the efficacy of EDCP-based herbicides revealed a 70% reduction in weed biomass compared to untreated plots after four weeks of application. This study underscores the potential of EDCP as an effective herbicide alternative .

Case Study 2: Insecticidal Action

In laboratory settings, formulations containing EDCP were tested against common agricultural pests. Results indicated a significant reduction in pest populations within 48 hours post-application, highlighting its rapid action and potential for integration into pest management strategies .

Mechanism of Action

The mechanism of action of ethyl 4,6-dichloropicolinate involves its interaction with specific molecular targets. The chlorine atoms and the ester group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where the chlorine atoms are replaced by nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Physical Properties :

  • Density: 1.4 ± 0.1 g/cm³
  • Boiling Point: 320.7 ± 37.0 °C (at 760 mmHg)
  • Flash Point: 147.8 ± 26.5 °C .

Comparison with Structural Analogs

The following compounds are structurally or functionally related to ethyl 4,6-dichloropicolinate. Key differences in molecular structure, properties, and applications are summarized in Table 1 and discussed in detail below.

Table 1: Comparative Overview of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
This compound 873450-61-4 C₈H₇Cl₂NO₂ 220.05 Ethyl ester, Cl (4,6) Pharmaceutical intermediates
Mthis compound 98273-19-9 C₇H₅Cl₂NO₂ 206.03 Methyl ester, Cl (4,6) Agrochemical synthesis
Methyl 4-chloropicolinate - C₇H₆ClNO₂ 171.58 Methyl ester, Cl (4) Ligand in coordination chemistry
Ethyl 3-amino-4,6-dichloropicolinate 2007908-60-1 C₈H₈Cl₂N₂O₂ 235.07 Ethyl ester, Cl (4,6), NH₂ (3) Bioactive molecule development
Methyl 4-amino-3,5,6-trichloropicolinate 14143-55-6 C₇H₅Cl₃N₂O₂ 255.49 Methyl ester, Cl (3,5,6), NH₂ (4) Herbicide intermediates

Mthis compound

Structural Differences: Replaces the ethyl ester with a methyl group. Properties: Lower molecular weight (206.03 vs. Synthesis: Prepared via methyl esterification of 4,6-dichloropicolinic acid using methanol . Applications: Used in the synthesis of 1,2,4-oxadiazole derivatives with herbicidal and antimicrobial activities. For example, intermediates like methyl 3,6-dichloropicolinate are cyclized to form bio-isosteres of benzamides .

Methyl 4-Chloropicolinate

Structural Differences: Contains a single chlorine atom at position 3. Applications: Acts as a ligand in metal coordination complexes due to its lone ester and chlorine groups .

Amino-Substituted Derivatives

a) Ethyl 3-Amino-4,6-dichloropicolinate

Structural Differences: Incorporates an amino group at position 3. Reactivity: The NH₂ group enables participation in hydrogen bonding and chelation with metal ions, similar to amide derivatives reported in crystallographic studies . Applications: Investigated for bioactive properties, such as enzyme inhibition or antimicrobial activity.

b) Methyl 4-Amino-3,5,6-Trichloropicolinate

Structural Differences: Additional chlorine at position 5 and an amino group at position 4. Toxicity: Hazard statements include skin/eye irritation (H315-H319) and respiratory sensitization (H335) . Applications: Serves as a precursor in herbicide synthesis, leveraging the trichlorinated pyridine core for enhanced bioactivity .

Key Research Findings

Synthetic Utility : Ethyl and methyl esters of dichloropicolinic acid are critical intermediates in synthesizing heterocycles like 1,2,4-oxadiazoles, which exhibit pesticidal activity .

Coordination Chemistry : Chlorinated picolinate esters form stable complexes with transition metals, as demonstrated by crystallographic data showing intermolecular hydrogen bonds in amide analogs .

Biological Activity

Ethyl 4,6-dichloropicolinate (EDCP) is a chemical compound with significant biological activity, particularly in the fields of pharmaceuticals and agrochemicals. Its structure, characterized by the presence of chlorine atoms at the 4th and 6th positions of the picolinate ring, contributes to its unique reactivity and potential applications. This article explores the biological activities of EDCP, including its synthesis, mechanisms of action, and various applications supported by research findings.

  • Molecular Formula : C_7H_6Cl_2N_O_2
  • CAS Number : 873450-61-4
  • Appearance : White solid

EDCP is primarily utilized as a precursor in organic synthesis and has been investigated for its potential therapeutic properties.

Antitumor Activity

Research indicates that EDCP acts as a reactant in synthesizing compounds that exhibit antitumor properties. Specifically, it has been linked to the development of novobiocin analogs and Hsp90 inhibitors, which have demonstrated efficacy against human breast cancer cell lines. The mechanism involves inducing apoptosis and affecting the cell cycle progression of these cancer cells .

Antimicrobial Properties

Studies have shown that EDCP possesses antimicrobial activity against various bacterial strains. Its effectiveness has been documented against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The proposed mechanism involves inhibition of bacterial growth and biofilm formation, although further investigation is needed to fully elucidate these pathways.

Herbicidal Activity

EDCP has also been investigated for its herbicidal properties. It has shown potential in controlling the growth of several weed species, including barnyardgrass and broadleaf weeds. This application underscores its significance in agricultural settings.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of EDCP can be achieved through various methods involving chlorination reactions on picolinate derivatives. The structural arrangement significantly influences its biological activity. A comparative analysis with related compounds reveals that variations in chlorine positioning lead to distinct reactivity profiles and biological effects.

Compound NameChlorine PositionBiological Activity
Ethyl 4,5-dichloropicolinate4th and 5thDifferent reactivity profile
This compound4th and 6thAntitumor and antimicrobial
Ethyl 3,6-dichloropicolinate3rd and 6thDistinct chemical behavior

This table highlights how specific structural features contribute to the compound's biological efficacy.

Case Studies

A notable case study evaluated the effects of EDCP on zebrafish embryos, demonstrating its toxicity levels and potential environmental impact. The study revealed that certain concentrations led to developmental abnormalities in embryos, indicating a need for careful assessment in agricultural applications .

Properties

IUPAC Name

ethyl 4,6-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-3-5(9)4-7(10)11-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDVLXYPBAYFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680692
Record name Ethyl 4,6-dichloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873450-61-4
Record name Ethyl 4,6-dichloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloropicolinic acid ethyl ester N-oxide (1.6 g, 8 mmol) was added to 4 mL of phosphorus oxychloride at 0° C. and stirred at 0° C. for one hour. The solution was then heated at 100° C. for four hours. Excess POCl3 was removed in vacuo, and the residue was dissolved in ethyl acetate, washed with cold sodium bicarbonate solution, and extracted with ethyl acetate. Removal of the solvent gave 4,6-dichloropicolinic acid ethyl ester (compound A) as an off-white solid (1.12 g, 64%). The methyl ester can be made by an analogous procedure.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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DL-Threonine
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